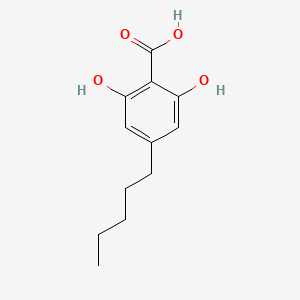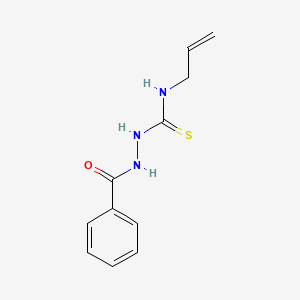
2,6-二羟基-4-戊基苯甲酸
描述
“2,6-Dihydroxy-4-pentylbenzoic acid” is a cannabinoid derivative . It is an enzyme that catalyzes the conversion of geranyl pyrophosphate to olivetolic acid . This compound has been shown to be a potent inhibitor of the activity of enzymes in the biosynthesis of olivetolic acid .
Synthesis Analysis
In the native pathway to therapeutic cannabinoid biosynthesis in Cannabis sativa, the three-step production of a key intermediate, olivetolic acid, is catalyzed by the enzymes tetraketide synthase (TKS; linear tetraketide intermediate production in two stages) and olivetolic acid cyclase (OAC; final C2 → C7 aldol condensation) .Molecular Structure Analysis
The molecular formula of “2,6-Dihydroxy-4-pentylbenzoic acid” is C10H12O4 . The InChI representation isInChI=1S/C10H12O4/c1-2-3-6-4-7 (11)5-8 (12)9 (6)10 (13)14/h4-5,11-12H,2-3H2,1H3, (H,13,14) . Chemical Reactions Analysis
The activities presented by methyl (2) and ethyl (3) 2-hydroxy-4-methoxy-6-n-pentylbenzoates and methyl (13) and ethyl (14) 2,4-dihydroxy-6-n-pentylbenzoates suggest that compounds with a free hydroxy group in the aromatic ring (C-4) have a more pronounced effect against C. sphaerospermum .Physical And Chemical Properties Analysis
The molecular weight of “2,6-Dihydroxy-4-pentylbenzoic acid” is 196.20 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 .科学研究应用
Synthesis of Complex Organic Compounds
2,6-Dihydroxy-4-pentylbenzoic acid: serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules due to its reactive hydroxy and carboxylic acid functional groups. This compound can undergo various chemical reactions, including esterification and alkylation, allowing chemists to construct a wide array of derivatives for further application in pharmaceuticals and materials science .
Pharmaceutical Research
In pharmaceutical research, 2,6-Dihydroxy-4-pentylbenzoic acid is explored for its potential medicinal properties. Its structure is similar to that of naturally occurring bioactive compounds, which suggests it could be a precursor or an analog for drug development. Researchers investigate its derivatives for activities such as enzyme inhibition, receptor binding, and therapeutic efficacy in disease models .
Antifungal and Antibacterial Activities
Derivatives of 2,6-Dihydroxy-4-pentylbenzoic acid have shown promising antifungal and antibacterial properties. Studies indicate that compounds with a free hydroxy group in the aromatic ring exhibit significant effects against fungi like Cladosporium sphaerospermum. This highlights its potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Toxicity Studies
The compound’s derivatives are also subject to toxicity studies, such as the brine shrimp lethality assay. These studies are crucial for determining the safety profile of the compound and its derivatives, which is an essential step in the development of new drugs and chemicals. The results help in understanding the environmental and health impacts of these substances .
Material Science
In material science, 2,6-Dihydroxy-4-pentylbenzoic acid can be used to modify the properties of polymers and coatings. By incorporating this compound into polymer chains, researchers can alter the physical characteristics like flexibility, thermal stability, and biodegradability of materials. This has implications for creating advanced materials for various industrial applications .
Analytical Chemistry
As a reagent in analytical chemistry, 2,6-Dihydroxy-4-pentylbenzoic acid is employed in the qualitative and quantitative analysis of chemical substances. Its specific interactions with other compounds can be used to identify and measure the presence of different analytes in complex mixtures .
Environmental Chemistry
The environmental fate of 2,6-Dihydroxy-4-pentylbenzoic acid and its derivatives is studied to assess their impact on ecosystems. Research in this field examines the biodegradation pathways, persistence, and potential bioaccumulation of these compounds to ensure they do not pose a long-term threat to the environment .
Chemical Education
Lastly, 2,6-Dihydroxy-4-pentylbenzoic acid finds application in chemical education as a model compound for teaching organic synthesis and reaction mechanisms. Its structure allows for the demonstration of various organic reactions, making it a valuable tool for instructional laboratories .
作用机制
Target of Action
2,6-Dihydroxy-4-pentylbenzoic acid primarily targets olivetolic acid synthase and protein kinases . These enzymes play crucial roles in various cellular processes, including the synthesis of important metabolites and regulation of cell signaling pathways.
Mode of Action
The compound interacts with its targets by inhibiting their activity. For olivetolic acid synthase, this inhibition disrupts the synthesis of olivetolic acid, a precursor in the biosynthesis of cannabinoids. For protein kinases, the inhibition affects phosphorylation processes, leading to altered cell signaling and function .
Biochemical Pathways
By inhibiting protein kinases, 2,6-Dihydroxy-4-pentylbenzoic acid affects several downstream signaling pathways. This includes pathways involved in cell growth, apoptosis, and protein synthesis. The disruption of these pathways can lead to reduced cell proliferation and increased cell death, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of 2,6-Dihydroxy-4-pentylbenzoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is likely absorbed through passive diffusion, distributed widely in tissues, metabolized by liver enzymes, and excreted primarily via the kidneys. These properties influence its overall efficacy and duration of action in the body .
Result of Action
At the molecular level, the inhibition of olivetolic acid synthase and protein kinases leads to decreased synthesis of specific metabolites and altered cell signaling. At the cellular level, this results in reduced protein synthesis and induction of apoptosis in certain cancer cells . These effects contribute to the compound’s potential therapeutic benefits.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of 2,6-Dihydroxy-4-pentylbenzoic acid. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components could either enhance or inhibit its action .
未来方向
属性
IUPAC Name |
2,6-dihydroxy-4-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)11(12(15)16)10(14)7-8/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHCMJOLDRHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210688 | |
| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxy-4-pentylbenzoic acid | |
CAS RN |
61695-63-4 | |
| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061695634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)
![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)




![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)
![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)

